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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers analyzing cells treated with PU139, a pan-histone acetyltransferase

(HAT) inhibitor, using flow cytometry.

Frequently Asked Questions (FAQs)
Q1: What is PU139 and what is its primary mechanism of action?

A1: PU139 is a potent small molecule inhibitor of histone acetyltransferases (HATs).[1][2] It acts

as a pan-HAT inhibitor, blocking the activity of multiple HAT enzymes including Gcn5,

p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2] The primary

mechanism of PU139 is the induction of histone hypoacetylation, which alters gene expression

and can lead to the inhibition of cell growth and induction of cell death.[2][3]

Q2: What cellular effects can I expect to see after treating cancer cells with PU139?

A2: PU139 has been shown to inhibit the growth of numerous cancer cell lines.[1][2] A key

effect observed is the induction of caspase-independent cell death, particularly noted in

neuroblastoma cell lines.[1][2] Therefore, you should expect to see a dose-dependent decrease

in cell viability and an increase in cell death markers when analyzing PU139-treated cells.

Q3: I am not observing significant cell death with Annexin V/PI staining after PU139 treatment.

What could be wrong?
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A3: There are several possibilities:

Cell Line Resistance: Not all cell lines are equally sensitive to PU139. Ensure you are

working with a cell line reported to be sensitive or have performed a dose-response curve to

determine the appropriate concentration (GI50 values are reported to be <60 μM in several

cell lines)[1].

Time Point: The kinetics of cell death can vary. You may need to perform a time-course

experiment (e.g., 24, 48, 72 hours) to find the optimal time point for observing cell death.

Caspase-Independent Mechanism: PU139 is known to induce caspase-independent cell

death.[2] Standard Annexin V assays detect phosphatidylserine exposure, which can be a

feature of this pathway, but the kinetics or presentation might differ from classical apoptosis.

Consider using a secondary, complementary assay, such as a membrane integrity dye (like

PI or 7-AAD) on its own or a marker for necroptosis if you suspect a non-apoptotic cell death

pathway.

Drug Inactivity: Ensure your PU139 stock is correctly prepared, stored, and has not

degraded.

Q4: Can I use flow cytometry to measure the direct activity of PU139 on histone acetylation?

A4: Yes, intracellular flow cytometry can be used to measure changes in histone acetylation.

You would need to fix and permeabilize the cells, then stain with a fluorescently-conjugated

antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3 or H4). A decrease in

the fluorescence intensity in PU139-treated cells compared to a vehicle control would indicate

successful target engagement.

Troubleshooting Guides
Issue 1: High background staining in Annexin V/PI
Apoptosis Assay

Problem: A high percentage of cells in the vehicle control group appear to be apoptotic or

necrotic.

Possible Causes & Solutions:
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Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cell

membranes. Handle cells gently, use a cell scraper if necessary, and keep centrifugation

speeds to a minimum (e.g., 300-400 x g for 5 minutes).

Incorrect Buffer: Always use the 1X Annexin V Binding Buffer provided with your kit. The

presence of calcium is critical for Annexin V binding to phosphatidylserine.

Long Incubation Times: Do not incubate cells with staining reagents for longer than the

recommended time (typically 15-20 minutes) as this can lead to artifacts. Keep samples

on ice and protected from light after staining.

Overgrowth of Cells: Ensure cells are in the logarithmic growth phase and are not

overgrown before starting the treatment. Confluent or nutrient-deprived cultures can have

high basal levels of cell death.

Issue 2: Poor Resolution in Cell Cycle Analysis
Problem: The G1, S, and G2/M peaks in the DNA content histogram are broad or

overlapping, making it difficult to quantify the cell cycle phases.

Possible Causes & Solutions:

Inconsistent Staining: Ensure a fixed number of cells are stained with a saturating

concentration of a DNA-binding dye like Propidium Iodide (PI). Vortex the cell suspension

gently but thoroughly after adding the dye.

Cell Clumps (Aggregates): Aggregates will be interpreted by the cytometer as single

events with more DNA, leading to a distorted histogram. Filter the cell suspension through

a 40-70 µm cell strainer immediately before analysis. Adding EDTA to the staining buffer

can also help reduce clumping.

Fast Flow Rate: Acquire events at a low to medium flow rate. A high flow rate increases

the core stream diameter, leading to greater variability in fluorescence measurements

(higher CVs).

Improper Fixation: If using a fixation method, ensure it is appropriate for cell cycle

analysis. Ethanol fixation is common and should be done slowly while vortexing to prevent
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clumping.

Experimental Protocols & Data
Protocol 1: Apoptosis Analysis using Annexin V and 7-
AAD Staining

Cell Treatment: Plate cells at a density that will not exceed 80% confluency by the end of the

experiment. Treat cells with the desired concentrations of PU139 (e.g., 0, 10, 25, 50 µM) for

24-72 hours. Include a vehicle-only control (e.g., DMSO).

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are

included in the analysis. Wash adherent cells with PBS, then detach using a gentle method

(e.g., Trypsin-EDTA). Combine with the supernatant containing floating cells.

Washing: Centrifuge the collected cell suspension at 300 x g for 5 minutes. Discard the

supernatant and wash the cell pellet once with cold PBS.

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of

FITC-conjugated Annexin V and 5 µL of 7-AAD.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by

flow cytometry immediately (within 1 hour).

Protocol 2: Cell Cycle Analysis using Propidium Iodide
(PI)

Cell Treatment: Treat cells with PU139 as described in Protocol 1.

Cell Harvesting: Harvest adherent cells using trypsin. Collect all cells by centrifugation at 400

x g for 5 minutes.

Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add 1 mL of ice-cold 70%

ethanol dropwise while gently vortexing to prevent clumping.
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Incubation: Fix cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for

several weeks.

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend

the cell pellet in 500 µL of PI Staining Solution (containing PI and RNase A).

Incubation: Incubate for 30 minutes at room temperature in the dark.

Analysis: Analyze by flow cytometry using a linear scale for the fluorescence signal.

Sample Quantitative Data
The following tables represent hypothetical data from flow cytometry analysis of a

neuroblastoma cell line (e.g., SK-N-SH) treated with PU139 for 48 hours.

Table 1: Effect of PU139 on Cell Viability (Annexin V/7-AAD Assay)

PU139 Conc. (µM)
Live Cells (%)
(Annexin V-/7-
AAD-)

Early Apoptotic (%)
(Annexin V+/7-
AAD-)

Late
Apoptotic/Necrotic
(%) (Annexin V+/7-
AAD+)

0 (Vehicle) 94.5 ± 1.2 2.5 ± 0.5 3.0 ± 0.8

10 80.1 ± 2.5 8.9 ± 1.1 11.0 ± 1.5

25 55.7 ± 3.1 15.3 ± 2.2 29.0 ± 2.8

50 25.2 ± 4.0 18.5 ± 2.5 56.3 ± 3.5

Table 2: Effect of PU139 on Cell Cycle Distribution (PI Staining)
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PU139 Conc. (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

0 (Vehicle) 55.2 ± 2.1 28.3 ± 1.8 16.5 ± 1.5

10 60.1 ± 2.5 25.0 ± 1.9 14.9 ± 1.4

25 68.5 ± 3.0 18.2 ± 2.0 13.3 ± 1.8

50 75.3 ± 3.5 12.1 ± 2.2 12.6 ± 1.9
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Caption: PU139 inhibits HAT enzymes, leading to reduced histone acetylation and altered gene

expression.
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Caption: A typical workflow for preparing PU139-treated cells for apoptosis analysis by flow

cytometry.
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Caption: A decision tree for troubleshooting common issues leading to poor cell cycle

histogram quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo. | Sigma-
Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [PU139 Flow Cytometry Analysis: Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678330#flow-cytometry-analysis-of-pu139-treated-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1678330?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/pu139.html
https://pubmed.ncbi.nlm.nih.gov/25664930/
https://pubmed.ncbi.nlm.nih.gov/25664930/
https://www.sigmaaldrich.com/US/en/tech-docs/paper/587314
https://www.sigmaaldrich.com/US/en/tech-docs/paper/587314
https://www.benchchem.com/product/b1678330#flow-cytometry-analysis-of-pu139-treated-cells
https://www.benchchem.com/product/b1678330#flow-cytometry-analysis-of-pu139-treated-cells
https://www.benchchem.com/product/b1678330#flow-cytometry-analysis-of-pu139-treated-cells
https://www.benchchem.com/product/b1678330#flow-cytometry-analysis-of-pu139-treated-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678330?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

